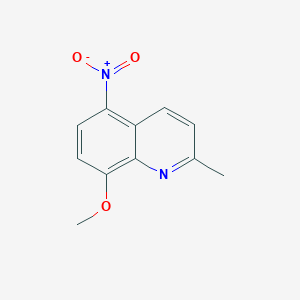

8-Methoxy-2-methyl-5-nitroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxy-2-methyl-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H10N2O3. It is a derivative of quinoline, characterized by the presence of methoxy, methyl, and nitro functional groups at specific positions on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-5-nitroquinoline typically involves the functionalization of a quinoline scaffold. One common method is the nitration of 8-methoxy-2-methylquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), in the presence of a Lewis acid catalyst.

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Quinoline N-oxides: Formed by the oxidation of the quinoline ring.

Halogenated quinolines: Formed by electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

8-Methoxy-2-methyl-5-nitroquinoline serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing drugs aimed at conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Agents

Research has shown that derivatives of quinoline compounds exhibit neuroprotective effects by acting as iron chelators, which help mitigate oxidative stress in neuronal cells. For instance, studies indicate that modifications to the quinoline structure can enhance its efficacy as a neuroprotective agent .

Biological Imaging

The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.

Applications:

- Fluorescent Probes: 8-Methoxy-2-methyl-5-nitroquinoline derivatives have been employed as fluorescent chemosensors for metal ions, aiding in tracking cellular functions and interactions .

- Imaging Techniques: The compound's fluorescent properties facilitate its use in advanced imaging techniques such as fluorescence microscopy.

Antimicrobial Agents

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Case Study: Antibacterial Activity

In studies assessing the antimicrobial efficacy of quinoline derivatives against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), certain derivatives demonstrated significant activity, highlighting their potential as new therapeutic agents .

Material Science

In material science, this compound is incorporated into coatings and polymers to enhance their chemical resistance and stability.

Applications:

- Coatings: The compound improves the durability of coatings used in harsh environments.

- Polymers: Its inclusion in polymer formulations enhances mechanical properties and thermal stability.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-methyl-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes and interfere with cellular processes makes it a valuable tool in medicinal chemistry and biological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.

2-Methylquinoline: Lacks the methoxy and nitro groups, affecting its reactivity and applications.

5-Nitroquinoline: Lacks the methoxy and methyl groups, leading to variations in its chemical behavior and uses.

Uniqueness

8-Methoxy-2-methyl-5-nitroquinoline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a versatile compound in various research and industrial applications .

Biologische Aktivität

8-Methoxy-2-methyl-5-nitroquinoline (8MMQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article will explore its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8MMQ is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The structure consists of a quinoline core with methoxy, methyl, and nitro substituents that contribute to its unique chemical properties and biological activities. The nitro group can be reduced to an amine, potentially altering its biological activity.

Antimicrobial Activity

8MMQ has demonstrated notable antimicrobial properties. Research indicates that it can effectively detect and inhibit the growth of Staphylococcus aureus through mechanisms that likely involve disrupting the bacterial cell membrane, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of 8MMQ Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These findings suggest that 8MMQ could be a promising candidate for developing new antibacterial agents, especially against antibiotic-resistant strains .

Antifungal Activity

In addition to its antibacterial effects, 8MMQ has shown strong antifungal activity against species such as Aspergillus flavus and Trichophyton. In comparative studies, it exhibited greater antifungal activity than some known antifungal agents .

Table 2: Antifungal Efficacy of 8MMQ

| Fungal Species | Activity Level | Comparison Agent |

|---|---|---|

| Aspergillus flavus | Strong | N/A |

| Trichophyton | Strong | N/A |

Case Studies and Research Findings

A comprehensive review highlighted the synthesis of various derivatives of quinoline compounds, including 8MMQ. These derivatives were tested for their biological activities against multiple pathogens. One study indicated that the hybrid derivatives exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics .

Another study focused on the synthesis of sulfonate derivatives from 8-hydroxyquinoline, which were evaluated for their antibacterial properties against strains such as Enterococcus faecium and Acinetobacter baumannii. The results showed promising antibacterial activity, suggesting that modifications to the quinoline structure can enhance efficacy .

Applications in Medicinal Chemistry

The unique properties of 8MMQ make it an important precursor in medicinal chemistry. Its derivatives have been explored for various pharmacological applications:

- Anticancer Agents : Compounds derived from quinoline structures have shown potential as anticancer agents due to their ability to interfere with cellular processes.

- Antiviral Agents : Some derivatives are being investigated for their efficacy against viral infections.

- Enzyme Inhibition : The compound serves as a useful tool in studying enzyme inhibition mechanisms.

Eigenschaften

IUPAC Name |

8-methoxy-2-methyl-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYICLJOTYWVFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.